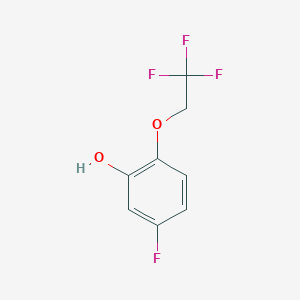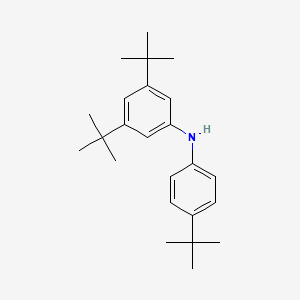
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of multiple tert-butyl groups attached to an aniline core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butylbenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted anilines, and various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is used as a precursor for synthesizing complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers explore its interactions with biological molecules to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where oxidative stress plays a role.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its stability and resistance to degradation make it suitable for applications requiring long-term durability.
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an antioxidant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A primary antioxidant for stabilizing polymers.
Uniqueness
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple tert-butyl groups provide steric hindrance, enhancing its stability and making it less prone to degradation compared to similar compounds.
Propiedades
Fórmula molecular |
C24H35N |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C24H35N/c1-22(2,3)17-10-12-20(13-11-17)25-21-15-18(23(4,5)6)14-19(16-21)24(7,8)9/h10-16,25H,1-9H3 |
Clave InChI |
XQGSPQBVWQRCBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


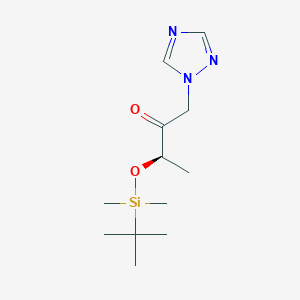

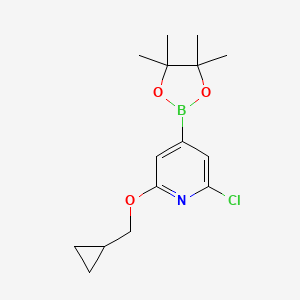

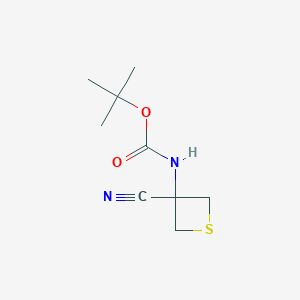
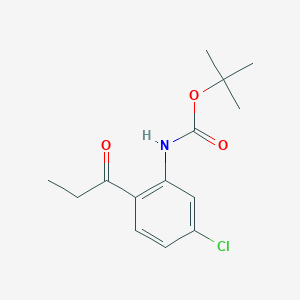

![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)
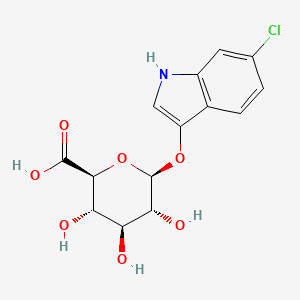
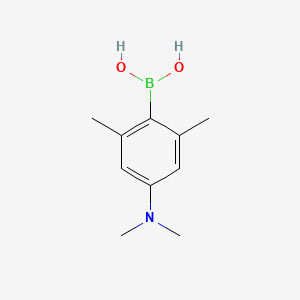
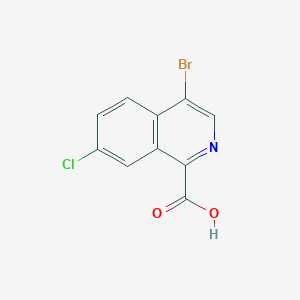
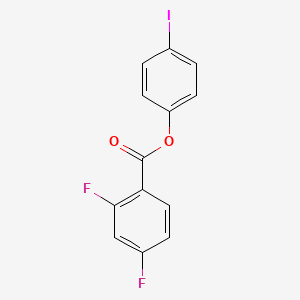
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
